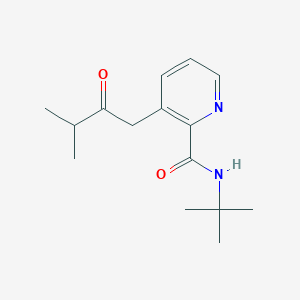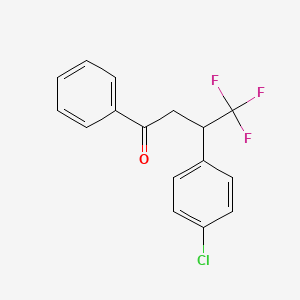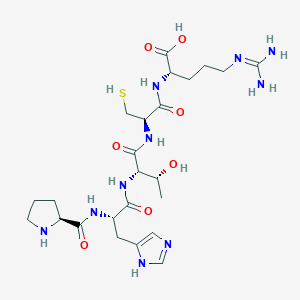![molecular formula C23H16O2 B14177809 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 923037-30-3](/img/structure/B14177809.png)
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining naphthalene, furan, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 1-naphthol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition can lead to anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl: Shares the naphthalene and furan moieties but differs in the presence of an oxirane ring.
5-(Naphthalen-1-yl)furan-2-carbaldehyde: Contains the naphthalene and furan groups but has an aldehyde functional group instead of the prop-2-en-1-one structure.
4-Ethoxynaphthalen-1-yl(furan-2-yl)methanone: Similar structure with an ethoxy group and a methanone linkage.
Uniqueness
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to its combination of naphthalene, furan, and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
923037-30-3 |
|---|---|
Molekularformel |
C23H16O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-(5-naphthalen-1-ylfuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22(18-8-2-1-3-9-18)15-13-19-14-16-23(25-19)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H |
InChI-Schlüssel |
LNPSLGMOGPNIPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)





![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)


![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
